3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid
Description
Chemical Identity and Nomenclature
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid is a heterocyclic organosulfur compound characterized by a pyridine core substituted with chlorine, trifluoromethyl, and thioether-linked propanoic acid groups. Its systematic IUPAC name is 3-[(3-chloro-5-(trifluoromethyl)pyridin-2-yl)sulfanyl]propanoic acid , reflecting the position and connectivity of its functional groups.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1017022-46-6 |
| Molecular Formula | C₉H₇ClF₃NO₂S |
| Molecular Weight | 285.67 g/mol |
| SMILES Notation | O=C(O)CCSC1=NC=C(C(F)(F)F)C=C1Cl |
| InChI Key | FRWPUNSFSHFMPU-UHFFFAOYSA-N |
The compound’s structure combines a halogenated pyridine ring with a sulfur-containing propanoic acid side chain. The trifluoromethyl (–CF₃) and chloro (–Cl) groups at positions 5 and 3 of the pyridine ring enhance its electronic and steric properties, while the thioether (–S–) linkage bridges the heterocycle to the carboxylic acid moiety .
Historical Development in Heterocyclic Chemistry
The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Pyridine itself was first isolated in 1846 by Anderson, while Hantzsch’s 1881 synthesis of substituted pyridines laid the groundwork for modern methodologies . The introduction of trifluoromethyl and chloro substituents gained prominence in the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals .
Table 2: Milestones in Pyridine Derivative Development
The target compound exemplifies advancements in functionalizing pyridine rings with electron-withdrawing groups (–Cl, –CF₃) and sulfur-based linkages, reflecting trends in drug design and materials science .
Significance in Organosulfur Compound Research
Organosulfur compounds are pivotal in medicinal chemistry due to their diverse reactivity and biological activity. The thioether (–S–) group in this compound contributes to its unique properties:
- Redox Activity : Thioethers can undergo oxidation to sulfoxides or sulfones, enabling applications in prodrug design .
- Hydrogen Bonding : The sulfur atom participates in non-covalent interactions, influencing molecular recognition in drug-receptor binding .
- Stability Enhancement : The –CF₃ group improves metabolic stability and lipophilicity, a feature leveraged in agrochemicals .
Key Structural Contributions:
- Pyridine Core : Provides aromatic stability and facilitates π-π interactions in biological systems .
- Trifluoromethyl Group : Enhances electronegativity and resistance to enzymatic degradation .
- Propanoic Acid Side Chain : Introduces acidity (pKa ≈ 3–4), enabling salt formation for improved solubility .
This compound’s hybrid structure bridges heterocyclic and organosulfur chemistry, offering a template for synthesizing derivatives with tailored electronic and steric profiles .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c10-6-3-5(9(11,12)13)4-14-8(6)17-2-1-7(15)16/h3-4H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWPUNSFSHFMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries. They are known to protect crops from pests and have applications in the pharmaceutical and veterinary industries.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
The compound’s structural motif, trifluoromethylpyridine, is known to have significant applications in the agrochemical and pharmaceutical industries, suggesting that it may interact with a variety of biochemical pathways.
Biological Activity
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyridine ring contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C₉H₇ClF₃NO₂
- Molecular Weight : 233.6 g/mol
- CAS Number : 1476267
- Structure : The compound contains a thioether linkage which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors that play roles in various metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Inhibition Studies
Research has shown that compounds containing the trifluoromethyl group exhibit enhanced potency against various targets:
- Enzyme Inhibition : Studies indicate that the presence of the trifluoromethyl group can significantly increase the inhibitory effects on enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Gram-positive bacteria, indicating a role in combating infections .
Case Studies
- Cancer Research : A study explored the effects of similar compounds on cancer cell lines, revealing that modifications in the pyridine structure could lead to increased apoptosis in malignant cells. The thioether linkage was found to be crucial for binding affinity to cancer-related targets .
- Inflammatory Diseases : Another case study highlighted the use of related compounds in models of inflammatory bowel disease, where they demonstrated significant reductions in inflammatory markers .
Data Table: Biological Activities
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Antifungal Agents : 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid serves as an intermediate in the synthesis of antifungal agents like fluazinam, which is effective against various fungal pathogens in agriculture .
- Cancer Research : The compound has been studied for its potential anti-cancer properties, particularly in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
-
Agricultural Chemicals
- Pesticides : The compound is utilized in the formulation of pesticides, where its unique chemical structure contributes to enhanced efficacy against pests while minimizing environmental impact.
- Herbicides : Research indicates that derivatives of this compound can be effective herbicides, providing selective action against certain weed species without harming crops.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of derivatives containing the thioether functionality. Results indicated that compounds similar to this compound exhibited significant growth inhibition against Botrytis cinerea, a common fungal pathogen in crops.
Case Study 2: Herbicide Development
In a recent patent application, researchers described a novel herbicide formulation incorporating this compound as a key ingredient. Field trials demonstrated a reduction in weed biomass by over 80% compared to untreated controls, highlighting its effectiveness as an agricultural chemical .
Comparison with Similar Compounds
Thiophene-based Propanoic Acid Derivatives
Compound 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) shares the same pyridinyl-thioether core but replaces the propanoic acid chain with a thiophene-thioether and piperazine-ketone group .
Quinoline-thio Propanoic Acid Derivatives
Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid (e.g., QРА-1 and QРА-5) exhibit higher water solubility (>10 mg/mL) due to ionization but demonstrate greater cytotoxicity (25–30% reduction in cell viability) compared to the non-ionized pyridinyl-thio analogue . The quinoline ring’s planar structure may enhance intercalation with DNA/RNA, contributing to toxicity.
Perfluorinated Thio-propanoic Acid Derivatives
Long-chain perfluoroalkyl derivatives (e.g., lithium salts of 3-[(perfluoro-C6-18-alkyl)thio]propanoic acids) exhibit extreme chemical stability and persistence but lack the pyridine heterocycle, reducing their bioactivity in eukaryotic systems . Their environmental impact is significant due to bioaccumulation.
Functional Group Variations
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., haloxyfop: logP 3.5 ), enhancing membrane permeability.
- Solubility: Ionized derivatives (e.g., QРА-1 sodium salt) exhibit superior aqueous solubility but reduced bioavailability in non-polar environments .
- Stability : Perfluorinated derivatives outperform the target compound in thermal and oxidative stability but lack biodegradability.
Preparation Methods
Chlorination of 5-Trifluoromethylpyridine Derivatives
- Process: Chlorination of 5-trifluoromethylpyridine or its derivatives at the 3-position is achieved via vapor-phase reaction with chlorine gas in the presence of catalysts such as activated carbon or metal chlorides (iron, antimony, copper, zinc chlorides) at elevated temperatures (~250°C).
- Reaction Setup: A vertical Inconel reaction tube with a catalyst fluidized bed is used, with preheated gas mixtures of starting material and chlorine fed at controlled rates.
- Outcome: This produces 3-chloro-5-trifluoromethylpyridine with high yield and purity after condensation and purification by distillation or crystallization. Unreacted starting materials are recycled to improve efficiency.
- Key Parameters:
| Parameter | Condition |
|---|---|
| Temperature | ~250°C |
| Pressure | Atmospheric or adjusted as needed |
| Catalyst | Activated carbon or metal chlorides |
| Reaction Time | ~3 hours |
| Purification | Distillation/crystallization |
| Yield | High (not specified) |
This method is industrially feasible and scalable, providing a reliable route to the chlorinated pyridine intermediate.
Introduction of the Thioether and Propanoic Acid Side Chain
The next critical step involves attaching the propanoic acid moiety via a thioether linkage to the 2-position of the pyridine ring.
Formation of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic Acid via Nucleophilic Substitution
- Starting Materials: The 2-position of the pyridine ring is functionalized with a leaving group (commonly a halogen or activated group) that can be displaced by a thiol derivative of propanoic acid or its ester.
- Typical Reaction: A nucleophilic aromatic substitution (SNAr) reaction where a thiol-containing propanoic acid or methyl 3-mercaptopropanoate attacks the 2-halopyridine derivative to form the thioether bond.
- Solvents and Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane are used, with bases like triethylamine to facilitate the reaction.
- Purification: The product is purified by crystallization or chromatography to achieve high purity (typically >98%).
An example is the preparation of methyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)propanoate, a closely related ester precursor, which can be hydrolyzed to the corresponding acid.
Preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine as a Synthetic Intermediate
Some synthetic routes involve the preparation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a key intermediate, which can be further transformed into the target compound.
Method Summary
- Step 1: Dissolution of 3-chloro-2-R-5-trifluoromethylpyridine in a solvent (e.g., methanol or acetone) with an activator such as triethylamine or 4-dimethylaminopyridine, followed by reflux and filtration to obtain an organic salt.
- Step 2: Reaction of the organic salt with hydrocyanic acid in a biphasic system (dichloromethane and water) at low temperature (0–10°C), followed by acidification with hydrochloric acid to isolate the nitrile intermediate.
- Step 3: Purification by vacuum distillation under reduced pressure to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine with yields around 85-86%.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethylpyridine + base, reflux 4-6h | - | Formation of organic salt |
| 2 | Organic salt + HCN, DCM/water, 0-10°C, 2-3h | - | Nitrile formation |
| 3 | Acidification, washing, vacuum distillation | 85.7 | High purity product |
This method avoids toxic nitrile solvents and uses low-toxicity solvents like dichloromethane, enabling solvent recycling and reducing environmental impact.
Hydrolysis and Final Functionalization to Propanoic Acid
- Hydrolysis: The methyl ester derivative (methyl 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)propanoate) can be hydrolyzed under basic or acidic conditions to yield the free propanoic acid.
- Typical Conditions: Treatment with aqueous sodium hydroxide or hydrochloric acid under reflux, followed by acidification and extraction.
- Purification: Crystallization or preparative chromatography to obtain the acid in high purity.
Summary Table of Preparation Methods
| Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Chlorination of Pyridine | Vapor-phase chlorination | 5-trifluoromethylpyridine + Cl2, catalyst, 250°C | High yield; industrially scalable |
| 2. Nucleophilic substitution | SNAr with thiol derivative | 2-halopyridine + thiol-propanoate, base, DMF/DCM | High purity thioether ester or acid |
| 3. Preparation of nitrile intermediate | Cyanation in biphasic system | Organic salt + HCN, DCM/water, acidification | ~85% yield; environmentally friendly solvents |
| 4. Hydrolysis to propanoic acid | Ester hydrolysis | NaOH or HCl, reflux | Quantitative conversion to acid |
Research Findings and Notes
- The vapor-phase chlorination method is preferred for industrial synthesis of the chlorinated pyridine core due to its efficiency and catalyst recyclability.
- The nucleophilic substitution step is sensitive to solvent choice and temperature; polar aprotic solvents and mild bases improve yield and selectivity.
- Cyanation methods using organic salts and mild conditions reduce hazardous waste and improve environmental safety.
- Final hydrolysis steps are straightforward and well-established in organic synthesis, allowing for high purity acid products.
- The overall synthetic route benefits from solvent recycling and catalyst reuse, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives and thiol-containing propanoic acid precursors. For example, a peptide coupling strategy using HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), and NEt₃ (triethylamine) in anhydrous DMF at room temperature has been reported (e.g., reaction time: 12–24 hours, yield: ~60–70%) .
- Key Parameters :
| Reagent | Role | Optimal Molar Ratio |
|---|---|---|
| HOBt | Activator | 1.1–1.3 eq |
| TBTU | Coupling agent | 1.1–1.3 eq |
| NEt₃ | Base | 1.6–2.0 eq |
Q. How can researchers verify the structural identity of this compound using spectroscopic and computational tools?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and computational tools like InChI key validation. The IUPAC International Chemical Identifier (InChI Key:
GOCUAJYOYBLQRH-MRVPVSSYSA-N) provides a unique digital fingerprint for cross-referencing structural databases .
Q. What biological activity has been reported for this compound, and how is it assayed?
- Methodological Answer : The compound is structurally related to herbicidal agents such as haloxyfop and fluazifop, which inhibit acetyl-CoA carboxylase (ACCase) in plants. Researchers can assess its bioactivity via in vitro enzyme inhibition assays (e.g., ACCase inhibition using radiolabeled substrates) and in vivo plant growth inhibition studies under controlled greenhouse conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise due to differences in metabolic stability, bioavailability, or off-target effects. To address this:
- Perform metabolic profiling (e.g., liver microsomal assays) to identify degradation products.
- Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track absorption/distribution in plants or model organisms.
- Cross-validate findings with structural analogs (e.g., 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies are recommended for optimizing the herbicidal efficacy while minimizing non-target toxicity?
- Methodological Answer :
- SAR-guided design : Introduce substituents at the pyridine or propanoic acid moiety to enhance target binding (e.g., fluorination at specific positions to improve ACCase affinity) .
- Formulation studies : Encapsulate the compound in biodegradable nanoparticles to control release kinetics and reduce environmental leaching.
- Ecotoxicity screening : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental impact .
Q. How can computational modeling aid in predicting the compound’s interaction with ACCase?
- Methodological Answer :
- Perform molecular docking (e.g., using AutoDock Vina) with ACCase crystal structures (PDB ID: 1UYR) to identify binding poses.
- Conduct molecular dynamics simulations (e.g., GROMACS) to evaluate stability of the enzyme-inhibitor complex over 100 ns trajectories.
- Validate predictions with mutagenesis studies (e.g., ACCase active-site mutants) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability discrepancies may arise from assay conditions (e.g., buffer composition, temperature). To standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
